molecular formula C11H9ClN2O B2816162 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole CAS No. 325829-78-5

3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole

Cat. No. B2816162
CAS RN: 325829-78-5
M. Wt: 220.66
InChI Key: KCNQYAOKCGZVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.

Scientific Research Applications

Fungicidal Applications

SYP-3343, a compound containing the 3-(4-chlorophenyl)-1-methyl-1H-pyrazole moiety, is noted for its broad-spectrum and high activity against fungi. The synthesis of radioactive pyraoxystrobin, labeled in the pyrazole ring system, from 14C labeled 4-chlorobenzoic acid, has been achieved. This labeled compound is utilized as a radiotracer for metabolism, toxicology, mode of action, and other environmental studies in the field of agriculture and fungicidal research (Liu et al., 2011).

Synthetic Chemistry and Biological Activity

The structural versatility of the pyrazole ring allows for the creation of novel isolated or fused heterocyclic ring systems, exhibiting a range of biological activities. Compounds such as 4-[(4-chlorophenylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have been synthesized and characterized, showing potential as antibacterial and antitumor agents (Hamama et al., 2012).

Green Chemistry

The synthesis of pyrano[2,3-c]-pyrazoles, involving the compound of interest, highlights the move towards solvent-free, green chemistry. These compounds are synthesized by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of solvent, showcasing an environmentally friendly approach to chemical synthesis (Al-Matar et al., 2010).

Structural Analysis and Molecular Design

3-phenyl-1H-pyrazole derivatives, including structures related to 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole, serve as intermediates for synthesizing biologically active compounds. These derivatives are essential in designing small molecule inhibitors and have shown potential biological activities, indicating their significance in medicinal chemistry and drug design (Liu et al., 2017).

properties

IUPAC Name

(4-chlorophenyl)-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-7-6-10(13-14)11(15)8-2-4-9(12)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNQYAOKCGZVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.